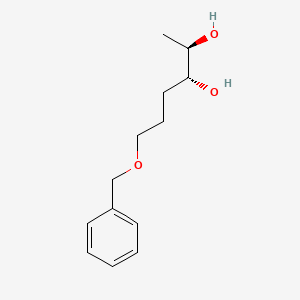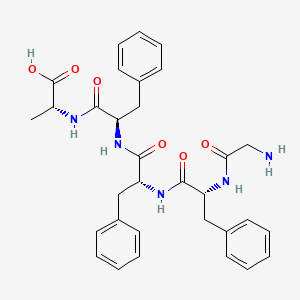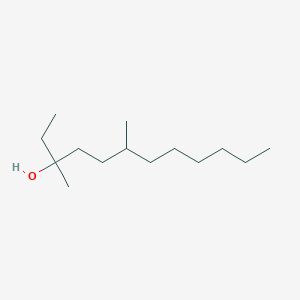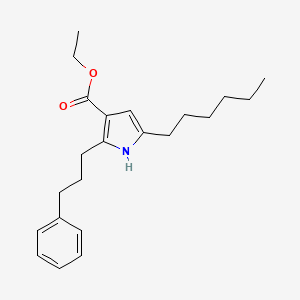![molecular formula C10H14O B12603465 1-[(1S)-1-Methoxyethyl]-4-methylbenzene CAS No. 646041-13-6](/img/structure/B12603465.png)
1-[(1S)-1-Methoxyethyl]-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is part of the larger family of aromatic ethers, which are known for their diverse applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S)-1-Methoxyethyl]-4-methylbenzene typically involves the etherification of 4-methylphenol (p-cresol) with (S)-1-chloro-1-methoxyethane. This reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the formation of the ether bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions
1-[(1S)-1-Methoxyethyl]-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation with Cl2 in the presence of a Lewis acid catalyst like FeCl3.
Major Products
Oxidation: Formation of p-methylbenzaldehyde or p-methylbenzoic acid.
Reduction: Formation of p-methylphenethyl alcohol.
Substitution: Formation of p-chloromethylphenethyl methyl ether or p-nitromethylphenethyl methyl ether.
科学的研究の応用
1-[(1S)-1-Methoxyethyl]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the fragrance industry due to its pleasant odor, and as a solvent or reagent in various chemical processes.
作用機序
The mechanism of action of 1-[(1S)-1-Methoxyethyl]-4-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-[(1S)-1-Methoxyethyl]-3-methylbenzene: Similar structure but with the methoxyethyl group in the meta position.
1-[(1S)-1-Methoxyethyl]-2-methylbenzene: Similar structure but with the methoxyethyl group in the ortho position.
4-Methoxyethylbenzene: Lacks the chiral center and the additional methyl group.
Uniqueness
1-[(1S)-1-Methoxyethyl]-4-methylbenzene is unique due to its specific substitution pattern and chiral center, which can influence its physical and chemical properties, as well as its interactions with biological systems. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
646041-13-6 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC名 |
1-[(1S)-1-methoxyethyl]-4-methylbenzene |
InChI |
InChI=1S/C10H14O/c1-8-4-6-10(7-5-8)9(2)11-3/h4-7,9H,1-3H3/t9-/m0/s1 |
InChIキー |
YSRMSSIQHAGCQB-VIFPVBQESA-N |
異性体SMILES |
CC1=CC=C(C=C1)[C@H](C)OC |
正規SMILES |
CC1=CC=C(C=C1)C(C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


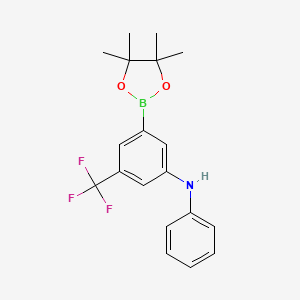
![Ethyl [4-(butoxymethyl)-2,6-dimethylphenoxy]acetate](/img/structure/B12603388.png)
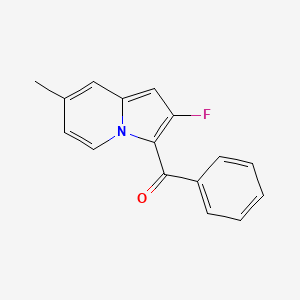
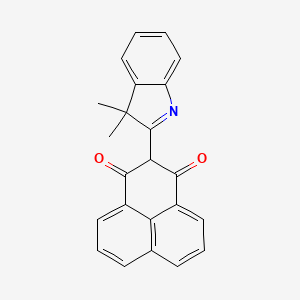
![N-([1,1'-Biphenyl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12603405.png)
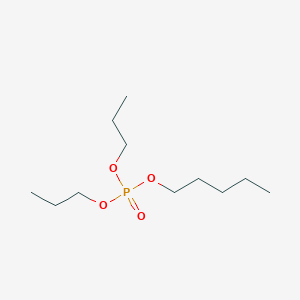
![(E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one](/img/structure/B12603417.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-cysteine](/img/structure/B12603425.png)

dimethylsilane](/img/structure/B12603430.png)
